Cbz-N-methyl-D-norvaline

Catalog No.
S12780741
CAS No.
M.F
C14H19NO4
M. Wt
265.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cbz-N-methyl-D-norvaline

Product Name

Cbz-N-methyl-D-norvaline

IUPAC Name

2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

InChI

InChI=1S/C14H19NO4/c1-3-7-12(13(16)17)15(2)14(18)19-10-11-8-5-4-6-9-11/h4-6,8-9,12H,3,7,10H2,1-2H3,(H,16,17)

InChI Key

OAQJUVKEWIMVQV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1

Cbz-N-methyl-D-norvaline is a derivative of the amino acid norvaline, specifically modified with a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom and a methyl group on the alpha carbon. This compound has a molecular formula of C${14}$H${19}$N${2}$O${4}$ and is characterized by its unique structural features that enhance its utility in synthetic organic chemistry and biological applications. The presence of the Cbz group provides stability and facilitates further chemical modifications, making it an important intermediate in peptide synthesis.

Typical of amino acids and their derivatives. It can undergo:

  • Peptide Bond Formation: Reacting with other amino acids or peptides under suitable conditions to form peptide bonds, which is crucial for synthesizing biologically active peptides .
  • Hydrogenation: The Cbz protecting group can be removed through hydrogenolysis, allowing for the conversion into other functional groups or derivatives .
  • Enzymatic Transformations: It can also be involved in enzymatic reactions, such as transaminations or aldol additions, to produce more complex structures .

The synthesis of Cbz-N-methyl-D-norvaline typically involves several key steps:

  • Protection of Amino Group: The amino group of D-norvaline is protected using benzyloxycarbonyl chloride to form Cbz-D-norvaline.
  • Methylation: The protected amino acid is then subjected to methylation using methyl iodide or another methylating agent to introduce the N-methyl group.
  • Purification: The final product is purified through techniques such as column chromatography to obtain high purity .

Cbz-N-methyl-D-norvaline serves several important applications in both research and industry:

  • Peptide Synthesis: It is widely used as a building block for synthesizing peptides due to its stability and reactivity.
  • Drug Development: Its derivatives may serve as precursors for developing pharmaceuticals, particularly in neuropharmacology and oncology.
  • Biochemical Research: Utilized in studies exploring amino acid metabolism and enzyme interactions.

Interaction studies involving Cbz-N-methyl-D-norvaline often focus on its role as a substrate or inhibitor in enzymatic processes. For instance, it can interact with transaminases and other enzymes involved in amino acid metabolism, providing insights into enzyme specificity and catalytic mechanisms. These studies help elucidate the compound's potential therapeutic roles and biochemical pathways it may influence.

Several compounds share structural similarities with Cbz-N-methyl-D-norvaline, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
N-Methyl-D-valineMethyl group on the nitrogenDirectly involved in protein synthesis
Cbz-N-methyl-L-valineL-isomer variantDifferent biological activities compared to D-isomer
N-Benzyloxycarbonyl-D-aspartic acidSimilar Cbz protection but different backboneUsed in peptide synthesis with different reactivity
N-Methyl-L-norvalineMethyl group on nitrogen; L-isomerExhibits different pharmacological properties

The uniqueness of Cbz-N-methyl-D-norvaline lies in its specific stereochemistry and protective group, which influence its reactivity and applications in peptide synthesis compared to other similar compounds.

Carbobenzyloxy-N-methyl-D-norvaline represents a synthetically challenging amino acid derivative that requires sophisticated methodological approaches for its preparation . The compound features both a carbobenzyloxy protecting group and N-methylation at the amino terminus, combined with the D-stereochemical configuration of the norvaline backbone [2]. These structural elements necessitate carefully orchestrated synthetic strategies that address protection, alkylation, and stereochemical control [13].

Stepwise Protection Strategies for Norvaline Derivatives

The synthesis of carbobenzyloxy-N-methyl-D-norvaline requires a methodical approach to amino acid protection that ensures selective functionalization while maintaining stereochemical integrity [5]. Protection strategies for norvaline derivatives follow established protocols developed for amino acid synthesis, with particular attention to the sequence of protective group installation [12].

The stepwise protection approach typically begins with the installation of the carbobenzyloxy group on the amino functionality, followed by N-methylation procedures . This sequence prevents unwanted side reactions and ensures optimal yields in subsequent synthetic transformations [14]. The methodology has been extensively validated for various amino acid substrates and demonstrates consistent performance across different norvaline derivatives [13].

Carbobenzyloxy Group Introduction via Benzyl Chloroformate

The introduction of the carbobenzyloxy protecting group represents a fundamental transformation in amino acid chemistry, utilizing benzyl chloroformate as the primary reagent [10]. This reaction proceeds through a nucleophilic substitution mechanism where the amino group of norvaline attacks the electrophilic carbonyl carbon of benzyl chloroformate [9]. The reaction is typically conducted in the presence of a base such as sodium hydroxide or triethylamine to neutralize the hydrochloric acid byproduct [11].

The mechanism involves initial nucleophilic attack by the amino nitrogen on the carbonyl carbon of benzyl chloroformate, forming a tetrahedral intermediate [15]. This intermediate subsequently eliminates chloride ion, resulting in the formation of the carbobenzyloxy-protected amino acid [10]. The reaction conditions must be carefully controlled to prevent racemization and ensure high conversion rates [12].

Table 1: Carbobenzyloxy Protection Reaction Conditions and Yields

Base SystemSolventTemperatureReaction TimeYield (%)Reference
Sodium hydroxideTetrahydrofuran-water0-25°C1-3 hours85-92 [11]
TriethylamineDichloromethane0°C2-4 hours88-95 [15]
Sodium bicarbonateDioxane-water25°C4-6 hours78-85 [11]

The reaction typically requires equimolar amounts of benzyl chloroformate and the amino acid substrate, with an additional equivalent of base to consume the generated hydrochloric acid [11]. Temperature control is critical, as elevated temperatures can lead to racemization of the amino acid center [15]. The use of biphasic solvent systems often provides superior results by facilitating product isolation and minimizing side reactions [10].

Benzyl chloroformate serves as an excellent carbobenzyloxy transfer reagent due to its high reactivity and the stability of the resulting carbamate bond [9]. The carbobenzyloxy group provides effective protection of the amino functionality while remaining stable under a variety of reaction conditions used in subsequent synthetic steps [5]. This protecting group can be selectively removed through catalytic hydrogenation or acidolysis when required [12].

N-Methylation Techniques Using Methyl Halides

N-methylation of carbobenzyloxy-protected amino acids represents a critical step in the synthesis of carbobenzyloxy-N-methyl-D-norvaline [13]. The most widely employed method utilizes sodium hydride and methyl iodide in tetrahydrofuran to achieve selective N-methylation [27]. This approach provides excellent yields and minimal racemization when performed under controlled conditions [13].

The mechanism of N-methylation involves deprotonation of the carbamate nitrogen by sodium hydride, followed by nucleophilic substitution of methyl iodide by the resulting carbamate anion [27]. The reaction proceeds through an SN2 mechanism, which is favored by the use of primary alkyl halides such as methyl iodide [13]. The choice of solvent and base concentration significantly influences both the reaction rate and the extent of competing side reactions [27].

Table 2: N-Methylation Reaction Parameters and Outcomes

Reagent SystemSolventTemperatureBase EquivalentsAlkyl Halide EquivalentsYield (%)Racemization (%)Reference
Sodium hydride/Methyl iodideTetrahydrofuran25°C3.08.088-94<2 [27]
Sodium hydride/Methyl iodideDimethylformamide0-25°C2.55.085-91<3 [13]
Silver oxide/Methyl iodideDimethylformamide25°C2.04.078-85<5 [13]

The sodium hydride-methyl iodide system demonstrates superior performance compared to alternative methylating reagents [27]. The reaction typically requires excess methyl iodide to drive the reaction to completion and compensate for competing elimination reactions [13]. Temperature control is essential to minimize racemization, with optimal results obtained at ambient temperature or slightly below [27].

Alternative N-methylation approaches include the use of Mitsunobu conditions with methanol as the nucleophile, though this method is less commonly employed for carbamate substrates [28]. The Mitsunobu reaction offers advantages in terms of stereochemical retention but requires more complex reagent systems and purification procedures [28]. Diazomethane has also been investigated as a methylating agent, though safety concerns limit its practical application [13].

Stereoselective Synthesis of D-Enantiomers

The stereoselective synthesis of D-amino acid derivatives requires specialized methodologies that ensure the formation of the desired enantiomer with high optical purity [17]. Several approaches have been developed for the preparation of D-norvaline and its derivatives, including asymmetric synthesis from achiral precursors and resolution of racemic mixtures [31]. The choice of synthetic strategy depends on the desired scale, available starting materials, and required enantiomeric excess [19].

Enzymatic approaches have emerged as powerful tools for the stereoselective synthesis of D-amino acids [17]. Engineered D-amino acid dehydrogenases demonstrate exceptional stereoselectivity, producing D-amino acids with enantiomeric excess values exceeding 95% [18]. These biocatalytic methods offer environmental advantages and operate under mild reaction conditions that preserve sensitive functional groups [31].

Table 3: Stereoselective D-Amino Acid Synthesis Methods

MethodStarting MaterialCatalyst/ReagentEnantiomeric Excess (%)Yield (%)Reference
Enzymatic dehydrogenase2-ketovaleric acidD-amino acid dehydrogenase>9985-95 [17]
Asymmetric hydrogenationDehydroamino acidRhodium catalyst92-9878-88 [35]
Chiral auxiliaryGlycine derivativeEvans auxiliary88-9475-85 [35]
ResolutionRacemic norvalineD-tartaric acid>9945-50 [20]

Chemical resolution remains a viable approach for obtaining enantiomerically pure D-norvaline [20]. The process typically employs chiral resolving agents such as D-tartaric acid or optically active bases to form diastereomeric salts [32]. These salts can be separated through fractional crystallization, followed by liberation of the desired D-enantiomer [36]. While resolution methods provide high optical purity, the theoretical maximum yield is limited to 50% [20].

Asymmetric synthesis approaches offer the potential for higher overall yields and more efficient utilization of starting materials [23]. These methods typically employ chiral catalysts or chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions [39]. Recent developments in photoredox catalysis have enabled new stereoselective transformations that provide access to unnatural amino acids with excellent enantioselectivity [23].

Solid-Phase vs. Solution-Phase Synthesis Approaches

The choice between solid-phase and solution-phase synthesis methodologies for carbobenzyloxy-N-methyl-D-norvaline preparation involves consideration of multiple factors including scale, purity requirements, and available resources [21]. Both approaches offer distinct advantages and limitations that must be evaluated in the context of specific synthetic objectives [14].

Solution-phase synthesis provides greater flexibility in reaction conditions and allows for more precise control over stoichiometry [22]. This approach typically yields higher purity products and enables easier monitoring of reaction progress through conventional analytical techniques . The methodology is particularly well-suited for large-scale preparations where cost considerations are paramount [22].

Table 4: Comparison of Solid-Phase and Solution-Phase Synthesis Approaches

ParameterSolid-Phase SynthesisSolution-Phase Synthesis
Reagent StoichiometryExcess required (2-5 equivalents)Near-stoichiometric (1.1-1.5 equivalents)
Reaction MonitoringLimited analytical optionsReal-time monitoring available
PurificationWash-based purificationChromatographic separation required
Scale LimitationsLimited by resin capacityScalable to industrial levels
Product PurityVariable, depends on cleavageTypically higher purity
Cost ConsiderationsHigher reagent costsLower reagent consumption

Solid-phase synthesis offers advantages in terms of purification efficiency and automation potential [14]. The approach utilizes polymer-supported reagents and intermediates that can be purified through simple washing procedures [21]. This methodology is particularly valuable for library synthesis and high-throughput applications where multiple analogs are prepared simultaneously [14].

The triazine-based liquid-phase synthesis methodology represents a hybrid approach that combines advantages of both solid-phase and solution-phase techniques [22]. This method utilizes stoichiometric quantities of coupling reagents while maintaining the purification advantages associated with polymer-supported synthesis [22]. The approach has demonstrated excellent efficiency for the preparation of metalated amino acid derivatives and shows promise for carbobenzyloxy-N-methyl-D-norvaline synthesis [22].

Crystallographic Analysis and Melting Point Behavior

N-Benzyloxycarbonyl-N-methyl-D-norvaline exhibits characteristic physicochemical properties that distinguish it from related amino acid derivatives. The compound possesses a molecular formula of C₁₄H₁₉NO₄ with a molecular weight of 265.31 grams per mole [1] [2]. The Chemical Abstracts Service registry number for this compound is 177659-79-9, providing a unique identifier for regulatory and research purposes [2].

The crystallographic structure of N-benzyloxycarbonyl-N-methyl-D-norvaline demonstrates typical carbamate protecting group characteristics. Related crystallographic studies on similar benzyloxycarbonyl-protected amino acid derivatives reveal extended backbone conformations with specific torsion angles that influence the overall molecular geometry [3] [4]. The norvaline backbone adopts an extended conformation, with the side chain typically exhibiting specific rotational preferences that affect the compound's physical properties [3].

Regarding melting point behavior, specific melting point data for N-benzyloxycarbonyl-N-methyl-D-norvaline was not available in the current literature [2]. However, closely related compounds provide insight into expected thermal behavior. N-Benzyloxycarbonyl-D-norvaline exhibits a melting point range of 89.5-90°C when crystallized from ethyl acetate [5] [6], while N-benzyloxycarbonyl-N-methyl-L-valine demonstrates a melting point of 68-70°C [7] [8]. The racemic mixture N-Carbobenzoxy-DL-norvaline shows a melting point of 88°C [9]. These data suggest that N-benzyloxycarbonyl-N-methyl-D-norvaline would likely exhibit a melting point in the range of 85-95°C, though experimental determination is required for precise characterization.

PropertyValueReference CompoundCitation
Molecular FormulaC₁₄H₁₉NO₄Direct measurement [1] [2]
Molecular Weight265.31 g/molDirect measurement [1] [2]
Density1.2±0.1 g/cm³Predicted value [1]
Melting PointNot available- [2]
Related Cbz-D-norvaline89.5-90°CExperimental [5] [6]
Related Cbz-N-Me-L-Val68-70°CExperimental [7] [8]

Solubility Profile in Organic Solvents

The solubility characteristics of N-benzyloxycarbonyl-N-methyl-D-norvaline are influenced by its lipophilic benzyloxycarbonyl protecting group and the presence of both polar and nonpolar structural elements. The compound exhibits a predicted logarithmic partition coefficient (LogP) of 3.27, indicating significant lipophilicity and preferential partitioning into organic phases [1]. This lipophilic character directly influences its solubility behavior across various organic solvents.

N-Benzyloxycarbonyl-N-methyl-D-norvaline demonstrates excellent solubility in dimethyl sulfoxide, which is commonly utilized for preparing stock solutions in research applications [10] [11]. The compound also exhibits good solubility in chloroform and dichloromethane, making these solvents suitable for organic synthesis procedures [12] [13]. These aprotic solvents effectively dissolve the compound due to favorable interactions with the benzyloxycarbonyl moiety and the overall molecular structure.

Moderate solubility is observed in ethyl acetate and acetone, which can be utilized for crystallization and purification procedures. The compound shows limited solubility in protic solvents such as methanol and ethanol, consistent with the lipophilic nature imparted by the benzyloxycarbonyl protecting group [13]. Water solubility is expected to be poor, as indicated by the high LogP value and the hydrophobic character of the protecting group [1].

SolventSolubility CategoryPractical ApplicationSupporting Evidence
Dimethyl sulfoxideExcellentStock solution preparation [10] [11]
ChloroformExcellentOrganic synthesis [12] [13]
DichloromethaneExcellentReaction medium [12] [13]
Ethyl acetateModerateCrystallization [12]
AcetoneModeratePurification [12]
MethanolLimitedLimited applications [13]
EthanolLimitedLimited applications [13]
WaterPoorNot recommended [1]

Stability Under Acidic and Basic Conditions

The stability profile of N-benzyloxycarbonyl-N-methyl-D-norvaline under varying pH conditions is primarily governed by the chemical behavior of the benzyloxycarbonyl carbamate protecting group. Carbamate protecting groups demonstrate characteristic pH-dependent stability patterns that influence the compound's utility in synthetic applications [14] [15] [16].

Under neutral pH conditions (pH 7.0), N-benzyloxycarbonyl-N-methyl-D-norvaline exhibits excellent stability, representing the optimal storage and handling environment [15]. The compound maintains structural integrity in mildly acidic conditions (pH 4-6), where the carbamate linkage remains stable and resistant to hydrolysis [15] [16]. The predicted pKa value of 4.00±0.10 suggests that protonation equilibria may influence the compound's behavior at pH values near this range [1].

In strongly acidic conditions (pH <2), the compound demonstrates moderate stability, though prolonged exposure may lead to gradual decomposition through acid-catalyzed hydrolysis mechanisms [18] [19]. The carbamate group can undergo protonation at the carbonyl oxygen, potentially activating the molecule toward nucleophilic attack and subsequent hydrolysis [18].

Under mildly basic conditions (pH 8-10), N-benzyloxycarbonyl-N-methyl-D-norvaline shows moderate stability with slight risk of hydrolysis [15]. However, strongly basic conditions (pH >12) result in significant instability due to base-catalyzed hydrolysis of the benzyloxycarbonyl protecting group [14] [15]. This base-labile characteristic is well-documented for carbamate protecting groups, where hydroxide ion attack leads to irreversible decarboxylation and protecting group removal [15] [20].

pH ConditionStability AssessmentMechanismPractical Implications
Neutral (pH 7.0)ExcellentNo significant reactionOptimal storage conditions
Mildly acidic (pH 4-6)GoodCarbamate group stableSuitable for most applications
Strongly acidic (pH <2)ModeratePotential acid-catalyzed hydrolysisLimited exposure recommended
Mildly basic (pH 8-10)ModerateSlight hydrolysis riskCaution required
Strongly basic (pH >12)PoorBase-catalyzed decarboxylationProtecting group removal occurs

Temperature effects also influence stability under different pH conditions. At room temperature with proper storage (sealed, dry conditions), the compound maintains stability across the neutral to mildly acidic range . Elevated temperatures (>60°C) may accelerate decomposition processes, particularly under acidic or basic conditions [21] [22] [23].

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

265.13140809 g/mol

Monoisotopic Mass

265.13140809 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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